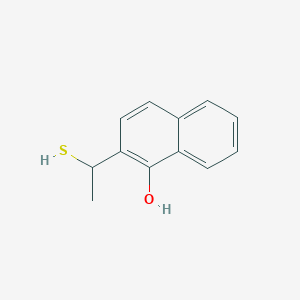

2-(1-Sulfanylethyl)naphthalen-1-ol

Description

2-(1-Sulfanylethyl)naphthalen-1-ol is a naphthol derivative featuring a sulfanylethyl (-SCH2CH2-) substituent at the 2-position of the naphthalene ring. This compound combines the aromatic hydroxyl group of naphthol with a thioether moiety, imparting unique electronic and steric properties. The sulfhydryl group enhances nucleophilicity and metal-binding capacity, making it relevant in coordination chemistry and drug design.

Properties

Molecular Formula |

C12H12OS |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-(1-sulfanylethyl)naphthalen-1-ol |

InChI |

InChI=1S/C12H12OS/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-8,13-14H,1H3 |

InChI Key |

ZOJLOHGLXUPFSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C2=CC=CC=C2C=C1)O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Sulfanylethyl)naphthalen-1-ol typically involves the reaction of 2-naphthol with a suitable sulfanylethylating agent under controlled conditions . The reaction conditions often include the use of a base to deprotonate the hydroxyl group of 2-naphthol, followed by the addition of the sulfanylethylating agent .

Industrial Production Methods

the general approach would likely involve large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Sulfanylethyl)naphthalen-1-ol can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the naphthalene ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced naphthalene derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(1-Sulfanylethyl)naphthalen-1-ol has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-Sulfanylethyl)naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, although detailed studies are still needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Hydrazone-Based Ligands: (E)-2-((2-Phenylhydrazono)methyl)naphthalen-1-ol

- Structure: Features a phenylhydrazonomethyl (-CH=N-NHPh) group instead of sulfanylethyl.

- Synthesis: Prepared via condensation of 2-hydroxy-1-naphthaldehyde with phenylhydrazine in ethanol .

- Properties : Acts as a bidentate ligand, coordinating metals (Ni²⁺, Cu²⁺, Cd²⁺) through the hydroxyl oxygen and hydrazone nitrogen. Exhibits moderate bioactivity against microorganisms .

Table 1: Key Differences in Metal-Binding Ligands

Non-Chelating Derivatives: 2-(Morpholinomethyl)naphthalen-1-ol

- Structure : Substituted with a morpholine-methyl group (-CH2-morpholine).

- Synthesis : Achieved via reductive amination of 2-hydroxy-1-naphthaldehyde with morpholine using NaBH(OAc)3 .

- Properties: Lacks chelating ability due to the absence of a strong donor atom. Used in fragment-based drug discovery .

Anticancer Agents: 2-(Furan-2-yl)naphthalen-1-ol Derivatives

Table 2: Anticancer Activity of Naphthol Derivatives

| Compound | Structure | Bioactivity (IC50) | Selectivity |

|---|---|---|---|

| 2-(Furan-2-yl)naphthalen-1-ol | Furan substituent | <1 µM (MCF-7) | High selectivity |

| This compound | -SCH2CH2- | Not reported | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.